molecular formula C10H9N3O3 B14165513 3-Acetamidofuro[2,3-b]pyridine-2-carboxamide CAS No. 928340-33-4

3-Acetamidofuro[2,3-b]pyridine-2-carboxamide

Cat. No.: B14165513
CAS No.: 928340-33-4
M. Wt: 219.20 g/mol
InChI Key: KOFJRRGHQBGZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamidofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its versatile pharmacological properties. This compound belongs to the furo[2,3-b]pyridine family, which is known for its significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidofuro[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts such as gold, palladium, and phosphoric acid to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.

Chemical Reactions Analysis

Types of Reactions

3-Acetamidofuro[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, N-chlorosuccinimide

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include chlorinated derivatives, reduced forms, and substituted analogs, each with distinct biological activities .

Mechanism of Action

The mechanism of action of 3-Acetamidofuro[2,3-b]pyridine-2-carboxamide involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamidofuro[2,3-b]pyridine-2-carboxamide stands out due to its unique furo[2,3-b]pyridine scaffold, which imparts distinct biological activities not commonly observed in other similar compounds. Its ability to target multiple molecular pathways makes it a promising candidate for further drug development .

Properties

CAS No.

928340-33-4

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-acetamidofuro[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C10H9N3O3/c1-5(14)13-7-6-3-2-4-12-10(6)16-8(7)9(11)15/h2-4H,1H3,(H2,11,15)(H,13,14)

InChI Key

KOFJRRGHQBGZSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=CC=N2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.